Welcome to the BenchChem Online Store!
molecular formula C5H6ClNS2 B8538091 2-(2-Chloroethylthio)thiazole

2-(2-Chloroethylthio)thiazole

Cat. No. B8538091
M. Wt: 179.7 g/mol
InChI Key: BSFJQBFCOSCAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06403610B1

Procedure details

1.2 cm3 of 1-bromo-2-chloroethane were run, at a temperature in the region of 20° C., into a stirred solution of 1.47 g of 2-mercaptothiazole and 1.95 g of potassium carbonate in 12.5 cm3 of dimethylformamide. The mixture was subsequently stirred for 2 hours at a temperature in the region of 20° C. The insoluble material was filtered off and washed with 2 times 5 cm3 of dimethylformamide. The filtrate was run onto a mixture of 50 g of crushed ice and 50 cm3 of distilled water, 50 cm3 of ethyl ether were then added and the mixture was stirred and then separated by settling. The aqueous phase was separated by settling and then extracted with 2 times 25 cm3 of ethyl ether. The combined ethereal phases were washed with 2 times 25 cm3 of water and then dried over magnesium sulfate. After filtering through paper, the organic solution was evaporated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 2.11 g of 2-(2-chloroethylthio)thiazole were obtained in the form of a mobile oil with a yellow color.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][Cl:4].[SH:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:4][CH2:3][CH2:2][S:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
BrCCCl
Step Two
Name
Quantity
1.47 g
Type
reactant
Smiles
SC=1SC=CN1
Name
Quantity
1.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred for 2 hours at a temperature in the region of 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
WASH
Type
WASH
Details
washed with 2 times 5 cm3 of dimethylformamide
ADDITION
Type
ADDITION
Details
The filtrate was run onto a mixture of 50 g of crushed ice and 50 cm3 of distilled water, 50 cm3 of ethyl ether
ADDITION
Type
ADDITION
Details
were then added
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 times 25 cm3 of ethyl ether
WASH
Type
WASH
Details
The combined ethereal phases were washed with 2 times 25 cm3 of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering through paper
CUSTOM
Type
CUSTOM
Details
the organic solution was evaporated under reduced pressure (5 kPa) at a temperature in the region of 40° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCSC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.